![molecular formula C29H27NO B12602220 7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL CAS No. 650600-61-6](/img/structure/B12602220.png)
7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone substituted with bis(4-methylphenyl)amino and hydroxyl groups, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL typically involves multi-step organic reactions. One common method includes the condensation of 9-fluorenone with 4-methylphenylamine under acidic conditions, followed by subsequent functional group modifications to introduce the hydroxyl group at the 2-position . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process. Purification methods like recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized fluorenes.
Scientific Research Applications
7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: Similar in structure but lacks the bis(4-methylphenyl)amino group.
4-[Bis(4-methylphenyl)amino]azobenzene: Shares the bis(4-methylphenyl)amino group but has an azobenzene backbone.
N,N’-Bis(4-methylphenyl)-N,N’-diphenyl-4,4’-biphenyldiamine: Contains similar functional groups but with a biphenyl core.
Uniqueness
7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL stands out due to its specific combination of functional groups and structural features
Properties
CAS No. |
650600-61-6 |
|---|---|
Molecular Formula |
C29H27NO |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
9,9-dimethyl-7-(4-methyl-N-(4-methylphenyl)anilino)fluoren-2-ol |
InChI |
InChI=1S/C29H27NO/c1-19-5-9-21(10-6-19)30(22-11-7-20(2)8-12-22)23-13-15-25-26-16-14-24(31)18-28(26)29(3,4)27(25)17-23/h5-18,31H,1-4H3 |
InChI Key |
GNQBQQVVHBBONB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate](/img/structure/B12602137.png)
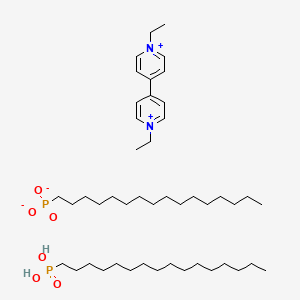
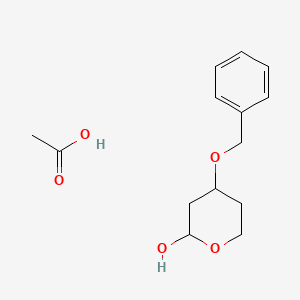
stannane](/img/structure/B12602153.png)
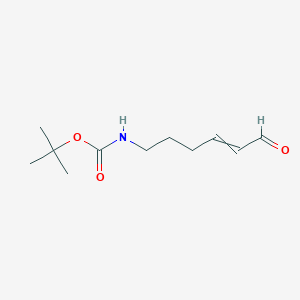
silane](/img/structure/B12602156.png)
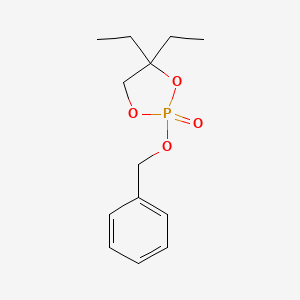
![3,3'-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole]](/img/structure/B12602177.png)

![1H-Indazole-3-carboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12602197.png)
![Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl-](/img/structure/B12602205.png)
![1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene](/img/structure/B12602209.png)
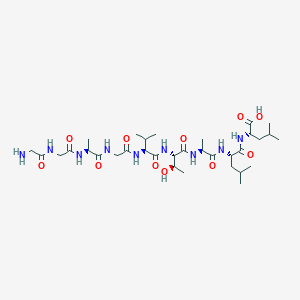
![9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole](/img/structure/B12602234.png)
